Cas no 1246188-99-7 (1,3-Dioxoisoindolin-2-yl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate)

1,3-Dioxoisoindolin-2-yl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate structure
1246188-99-7 structure
商品名:1,3-Dioxoisoindolin-2-yl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate
CAS番号:1246188-99-7
MF:C17H11NO6
メガワット:325.272344827652
CID:6332586
PubChem ID:146479584

1,3-Dioxoisoindolin-2-yl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
    • 1246188-99-7
    • 1,3-dioxoisoindolin-2-yl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate
    • EN300-6516310
    • SCHEMBL21848399
    • 1,3-Dioxoisoindolin-2-yl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate
    • インチ: 1S/C17H11NO6/c19-15-10-5-1-2-6-11(10)16(20)18(15)24-17(21)14-9-22-12-7-3-4-8-13(12)23-14/h1-8,14H,9H2
    • InChIKey: VGSHRZULUPCGCZ-UHFFFAOYSA-N
    • ほほえんだ: O1C2C=CC=CC=2OCC1C(=O)ON1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 325.05863707g/mol
  • どういたいしつりょう: 325.05863707g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 525
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 82.1Ų

1,3-Dioxoisoindolin-2-yl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6516310-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
1246188-99-7 95.0%
0.1g
$553.0 2025-03-14
Enamine
EN300-6516310-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
1246188-99-7 95.0%
2.5g
$1230.0 2025-03-14
Enamine
EN300-6516310-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
1246188-99-7 95.0%
0.05g
$528.0 2025-03-14
Enamine
EN300-6516310-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
1246188-99-7 95.0%
0.5g
$603.0 2025-03-14
Enamine
EN300-6516310-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
1246188-99-7 95.0%
0.25g
$579.0 2025-03-14
Enamine
EN300-6516310-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
1246188-99-7 95.0%
5.0g
$1821.0 2025-03-14
Enamine
EN300-6516310-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
1246188-99-7 95.0%
10.0g
$2701.0 2025-03-14
Enamine
EN300-6516310-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
1246188-99-7 95.0%
1.0g
$628.0 2025-03-14

1,3-Dioxoisoindolin-2-yl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate 関連文献

1,3-Dioxoisoindolin-2-yl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylateに関する追加情報

Recent Advances in the Study of 1,3-Dioxoisoindolin-2-yl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate (CAS: 1246188-99-7)

The compound 1,3-Dioxoisoindolin-2-yl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate (CAS: 1246188-99-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features combining a phthalimide moiety with a 1,4-benzodioxane carboxylate, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a candidate for further drug development.

One of the key areas of research has been the optimization of synthetic routes for 1,3-Dioxoisoindolin-2-yl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method using a one-pot condensation reaction under mild conditions. This approach not only improved the scalability of the compound but also reduced the formation of by-products, making it more suitable for industrial applications. The study highlighted the importance of catalytic systems in achieving high enantioselectivity, which is critical for its biological activity.

Pharmacological evaluations have revealed that this compound exhibits potent anti-inflammatory and antioxidant properties. In vitro studies demonstrated its ability to inhibit key inflammatory mediators such as NF-κB and COX-2, suggesting potential applications in treating chronic inflammatory diseases. Additionally, its antioxidant activity was attributed to the scavenging of reactive oxygen species (ROS), as evidenced by assays using DPPH and ABTS radicals. These findings were corroborated by in vivo models, where the compound significantly reduced oxidative stress markers in rodent models of inflammation.

Further investigations into the mechanistic pathways have uncovered its role as a modulator of cellular signaling pathways. A recent preprint on bioRxiv (2024) reported that 1,3-Dioxoisoindolin-2-yl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate interacts with the Nrf2-Keap1 pathway, leading to the upregulation of cytoprotective genes. This mechanism is particularly relevant for neurodegenerative diseases, where oxidative stress plays a central role. The study also noted the compound's low cytotoxicity in human cell lines, indicating a favorable safety profile for therapeutic use.

Despite these promising results, challenges remain in the clinical translation of this compound. Issues such as bioavailability and metabolic stability need to be addressed through further structural modifications. Current research is exploring prodrug strategies and nanoformulations to enhance its pharmacokinetic properties. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate its development.

In conclusion, 1,3-Dioxoisoindolin-2-yl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate represents a versatile scaffold with significant therapeutic potential. Its dual anti-inflammatory and antioxidant activities, combined with a manageable safety profile, make it a compelling candidate for further investigation. Future studies should focus on overcoming translational barriers and exploring its efficacy in disease-specific models.

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